Benzene, 2-azido-1,3-difluoro-
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Overview
Description
“Benzene, 2-azido-1,3-difluoro-” is a compound that has not been extensively studied. However, it can be inferred that it is a derivative of benzene, a simple aromatic ring (C6H6), with azido (N3) and difluoro (F2) functional groups attached to it12.
Synthesis Analysis
There is limited information available on the synthesis of “Benzene, 2-azido-1,3-difluoro-”. However, a related compound, organic azides, can be prepared from primary amines in high yields by metal-free diazo transfer with 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), which is a stable, crystalline solid that is easy to handle3.Molecular Structure Analysis
The molecular structure of “Benzene, 2-azido-1,3-difluoro-” is not readily available. However, the structure of a related compound, 1,3-difluorobenzene, is available. It is a difluorobenzene carrying fluoro groups at positions 1 and 31.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “Benzene, 2-azido-1,3-difluoro-”. However, benzene derivatives generally undergo nucleophilic substitution reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzene, 2-azido-1,3-difluoro-” are not readily available. However, a related compound, 1,3-difluorobenzene, is a clear colorless to yellowish liquid. Its melting point is -59 °C, boiling point is 83 °C and flash point is 2 °C. It is insoluble in water and stable under normal temperatures and pressures5.Scientific Research Applications
Intermolecular Insertion of Azide-Derived Nitrenes
Research by Banks and Madany (1985) in the field of azide chemistry explored the thermolysis of various perfluorinated azides, including those related to benzene, 2-azido-1,3-difluoro-. They found that these compounds, when decomposed thermally in 1,3,5-trimethylbenzene, resulted in high yields of diarylamines, indicating the potential utility of these azides in synthetic chemistry (Banks & Madany, 1985).
Photochemical Reactivity of Azido-Compounds
D'Auria et al. (2009) studied the photochemical reactivity of azido compounds similar to benzene, 2-azido-1,3-difluoro-. Their research showed that direct irradiation of these compounds resulted in products from the intermediate nitrene, which can be useful for understanding the photoreactivity of similar azide compounds (D’Auria et al., 2009).
Ionic Liquid-Benzene Mixtures
Deetlefs et al. (2005) investigated the structure of liquid mixtures containing benzene and 1,3-dimethylimidazolium hexafluorophosphate. They found that the presence of benzene significantly alters the ionic liquid structure, which is relevant for understanding the interactions of benzene derivatives in ionic liquid mixtures (Deetlefs et al., 2005).
Synthesis of Substituted Quinolines
Huo, Gridnev, and Yamamoto (2010) developed a strategy for the synthesis of substituted quinolines through the electrophilic cyclization of compounds like 1-azido-2-(2-propynyl)benzene. This method shows the potential for synthesizing complex organic molecules using azido-benzene derivatives (Huo, Gridnev, & Yamamoto, 2010).
Formation of Benzene from Cyclohexane Derivatives
Liu et al. (2001) discovered that benzene forms at room temperature from a novel 1,3,5-cis-trisubstituted cyclohexane, which suggests that derivatives of benzene like 2-azido-1,3-difluoro- may have unique reactivities leading to benzene formation under specific conditions (Liu et al., 2001).
Safety And Hazards
The safety and hazards of “Benzene, 2-azido-1,3-difluoro-” are not known due to the lack of studies on this specific compound.
Future Directions
The future directions for the study of “Benzene, 2-azido-1,3-difluoro-” are not clear due to the lack of studies on this specific compound. However, the study of related compounds, such as difluorinated 2-azidobenzimidazole derivatives, could provide insights into potential applications and areas of interest6.
properties
IUPAC Name |
2-azido-1,3-difluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2N3/c7-4-2-1-3-5(8)6(4)10-11-9/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVKWBQVANKPLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N=[N+]=[N-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468850 |
Source
|
Record name | Benzene, 2-azido-1,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 2-azido-1,3-difluoro- | |
CAS RN |
102284-85-5 |
Source
|
Record name | Benzene, 2-azido-1,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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